The Role of Brevican in Perineuronal Net Formation: A Technical Guide
The Role of Brevican in Perineuronal Net Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the chondroitin (B13769445) sulfate (B86663) proteoglycan brevican, a key component of the brain's extracellular matrix. It details its molecular structure, isoforms, and critical interactions in the assembly and dynamic remodeling of perineuronal nets (PNNs). The guide summarizes quantitative data from key studies, outlines detailed experimental protocols for its investigation, and illustrates its functional pathways, offering a comprehensive resource for understanding its role in neural plasticity and its potential as a therapeutic target.
Introduction: The Perineuronal Net and its Key Architect, Brevican
Perineuronal nets (PNNs) are specialized, lattice-like structures of the extracellular matrix (ECM) that enwrap the soma and proximal dendrites of specific neuron populations in the central nervous system (CNS), most notably fast-spiking parvalbumin-positive (PV+) GABAergic interneurons.[1][2] First described by Camillo Golgi, PNNs emerge late in postnatal development and are crucial for the maturation and stabilization of neural circuits.[1][2] Their formation coincides with the closure of critical periods for plasticity, and they are thought to restrict synaptic rearrangements, stabilize synapses, and protect neurons from oxidative stress.[1][3]
The PNN is a complex assembly of molecules built upon a backbone of hyaluronan.[4] This backbone is decorated with several chondroitin sulfate proteoglycans (CSPGs) of the lectican family, which are cross-linked by glycoproteins like tenascin-R.[2][4] Among these CSPGs, brevican (BCAN) is a principal and brain-specific component.[5][6] Synthesized by both neurons and glial cells, brevican plays a pivotal role in the structural integrity and function of PNNs.[7][8] Alterations in brevican expression or its proteolytic processing are linked to various neurological and psychiatric conditions, including epilepsy, schizophrenia, and Alzheimer's disease, making it a subject of intense research and a potential target for drug development.[5][9]
Molecular Architecture and Isoforms of Brevican
Brevican is a member of the lectican family, characterized by a core protein with distinct domains that mediate its interactions within the ECM.[10]
-
Structure: The full-length brevican protein consists of an N-terminal globular domain (G1) that binds to hyaluronan, a central domain that can be decorated with one to three chondroitin sulfate (CS) glycosaminoglycan (GAG) chains, and a C-terminal globular domain (G3) with a C-type lectin motif that facilitates binding to other molecules, most notably tenascin-R.[10][11]
-
Isoforms: Brevican exists in two main isoforms that arise from alternative splicing of its mRNA.[12][13]
-
Secreted Brevican: This is the major isoform, a soluble proteoglycan secreted into the extracellular space. It exists in forms with and without CS chains, with molecular weights of >145 kDa and 145 kDa, respectively.[8][14]
-
GPI-Anchored Brevican: A minor isoform that lacks the C-terminal lectin domain and is instead attached to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[12][15] This membrane-tethered form may play a role in anchoring the PNN structure to the neuronal surface.[15][16]
-
-
Proteolytic Processing: A significant feature of brevican biology is its cleavage by extracellular proteases, particularly metalloproteases of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) family, such as ADAMTS4 and ADAMTS5.[9][17] This cleavage occurs at a specific site in the central domain and generates a ~55-60 kDa N-terminal fragment (Brev-A) and a C-terminal fragment.[13][14][18] This proteolytic remodeling is activity-dependent and is a key mechanism for modulating PNN structure and synaptic plasticity.[17]
Brevican's Role in the Assembly and Function of PNNs
Brevican is an integral component in the multi-step process of PNN formation, contributing to both its structure and stability. The assembly is a hierarchical process involving several key molecular interactions.
Molecular Interactions within the PNN
The foundational structure of the PNN is a meshwork of interacting macromolecules. Brevican's specific binding properties are central to the integrity of this network.
-
Hyaluronan Binding: Like other lecticans, brevican's N-terminal G1 domain binds to the hyaluronan backbone, which is synthesized at the neuronal surface.[3]
-
Stabilization by Link Proteins: This interaction is further stabilized by hyaluronan and proteoglycan link proteins (HAPLNs).[3][4]
-
Cross-linking by Tenascin-R: The C-terminal lectin domain of brevican binds with high affinity to the fibronectin type III domains of the glycoprotein (B1211001) tenascin-R.[10][11] Tenascin-R can cross-link multiple lecticans, thereby weaving the components into a stable, net-like structure.[2][4] Brevican and tenascin-R are extensively colocalized within PNNs, highlighting the physiological importance of this interaction.[11]
// Connections HAS -> HA [label=" synthesizes", style=dashed]; HA -> BCAN [label=" binds"]; HA -> ACAN [label=" binds"]; HA -> NCAN [label=" binds"];
HAPLN -> HA [label=" stabilizes", arrowhead=none]; HAPLN -> ACAN [label=" stabilizes"];
BCAN -> TNR [label=" cross-links"]; ACAN -> TNR [label=" cross-links"];
GPI_BCAN -> HA [style=dashed, label=" anchors"]; } PNN Molecular Architecture.
Insights from Knockout Models
Studies using genetic knockout mice have been instrumental in defining brevican's role. While single-gene knockouts often show subtle phenotypes, likely due to functional redundancy among ECM molecules, combined knockouts reveal more severe deficits.[4][19]
-
Brevican Single Knockout (bcan-/-): These mice are viable and show largely normal brain anatomy.[19][20] However, they exhibit impaired hippocampal long-term potentiation (LTP), a key cellular correlate of memory.[6][19] While PNNs still form, their structure may be subtly altered.[19][20] This suggests that other lecticans like neurocan (B1175180) can partially compensate for the loss of brevican.[3]
-
Quadruple Knockout (Brevican, Neurocan, Tenascin-C, Tenascin-R): Mice lacking these four crucial ECM molecules display a much more dramatic phenotype.[2][4][21] Studies on the visual cortex of these mice revealed a significant disorganization of PNN structure, a reduction in the number of PNN-enwrapped cells, and an imbalance of synaptic elements, with fewer inhibitory and more excitatory synapses on PV+ neurons.[2][4]
Data Presentation
Table 1: Key Molecular Components of Perineuronal Nets
| Component Class | Molecule(s) | Primary Function in PNN Formation |
| Glycosaminoglycan | Hyaluronan (HA) | Forms the structural backbone of the PNN.[4] |
| Lecticans (CSPGs) | Aggrecan, Brevican , Neurocan, Versican | Bind to the hyaluronan backbone; carry negatively charged CS chains. Aggrecan is essential for PNN formation.[3][4] |
| Link Proteins | HAPLN1, HAPLN4 | Stabilize the interaction between lecticans and hyaluronan.[3][4] |
| Glycoproteins | Tenascin-R (TNR) | Cross-links lecticans to form a stable, lattice-like matrix.[3][4] |
Table 2: Summary of Quantitative Data from Quadruple Knockout (4xKO) Mouse Studies
Data from studies on the primary visual cortex (V1) of mice lacking brevican, neurocan, tenascin-C, and tenascin-R compared to wild-type (WT) controls.[2][4][22]
| Parameter Measured | Wild-Type (WT) | Quadruple Knockout (4xKO) | Percentage Change | Significance |
| PNN-Enwrapped Cells | ||||
| WFA-positive cells/area | 96.75 ± 8.32 | 64.81 ± 7.42 | -33.0% | p < 0.001 |
| Aggrecan-positive cells/area | 92.21 ± 11.54 | 53.14 ± 7.71 | -42.4% | p < 0.001 |
| PNN Structure | ||||
| PNN Volume (arbitrary units) | Normalized to 100% | Significantly Reduced | N/A | p < 0.05 |
| WFA Intensity (arbitrary units) | Normalized to 100% | Significantly Reduced | N/A | p < 0.05 |
| Synaptic Puncta on PNNs | ||||
| Inhibitory (VGAT-positive) | 90.04 ± 56.65 | 37.60 ± 10.98 | -58.2% | p < 0.05 |
| Excitatory (VGLUT1-positive) | 11.51 ± 4.50 | 33.20 ± 11.02 | +188.4% | p < 0.05 |
Table 3: Brevican Isoforms and Proteolytic Fragments
| Form | Molecular Weight (approx.) | Key Features | Primary Function / Significance |
| Secreted (with CS) | >145 kDa | Soluble proteoglycan with CS chains.[14] | Major structural component of the PNN matrix. |
| Secreted (no CS) | 145 kDa | Soluble core protein without CS chains.[14] | Component of the PNN matrix. |
| GPI-Anchored | ~95 kDa | Lacks C-terminal domain; membrane-tethered via GPI anchor.[12][16] | Anchors PNNs to the cell surface; enriched in PV+ interneurons.[15][16] |
| N-Terminal Fragment (Brev-A) | 55-60 kDa | Generated by ADAMTS4/5 cleavage.[13][14] | Product of activity-dependent PNN remodeling; may serve as a biomarker for neurodegeneration.[13][17] |
Signaling Pathways: Brevican in Activity-Dependent Plasticity
While intact PNNs are thought to restrict plasticity, the dynamic remodeling of their components, particularly brevican, provides a mechanism for enabling structural changes in the adult brain. High neuronal activity triggers a proteolytic cascade that transiently weakens the PNN, creating a window for processes like synapse formation and rearrangement.[17]
This pathway is initiated by strong neuronal depolarization, leading to the activation of NMDA receptors. This triggers a cascade involving proprotein convertases that activate ADAMTS proteases in the extracellular space.[17] Activated ADAMTS4/5 then cleave brevican and other PNN components.[9][17] Blocking this proteolytic cleavage prevents the formation of new dendritic protrusions following long-term potentiation (LTP), demonstrating that ECM degradation is essential for structural synaptic plasticity.[17]
Experimental Protocols
Investigating the role of brevican in PNN formation requires a combination of molecular, cellular, and in vivo techniques.
Immunohistochemistry (IHC) for PNN Visualization
-
Objective: To visualize the localization of brevican and other PNN components in brain tissue sections.
-
Methodology:
-
Tissue Preparation: Anesthetize and transcardially perfuse the animal (e.g., mouse) with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C, then cryoprotect in 30% sucrose (B13894) in PBS.
-
Sectioning: Section the brain into 30-40 µm coronal or sagittal sections using a cryostat or vibratome.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 80°C for 30 min).
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate overnight at 4°C with primary antibodies/reagents diluted in blocking buffer. Key reagents include:
-
Anti-Brevican antibody: To label brevican protein.
-
Wisteria floribunda Agglutinin (WFA): A lectin that binds to the specific chondroitin sulfate chains abundant in PNNs, serving as a general PNN marker.[4]
-
Anti-Aggrecan antibody: To label another core PNN component.[4]
-
Anti-Parvalbumin antibody: To identify the neuronal subtype typically enwrapped by PNNs.
-
-
Wash sections extensively in PBS.
-
Incubate with species-appropriate, fluorophore-conjugated secondary antibodies for 2 hours at room temperature.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging: Mount sections onto slides with anti-fade mounting medium. Image using a confocal or super-resolution microscope for detailed structural analysis.[2][4]
-
Western Blotting for Brevican Isoform Analysis
-
Objective: To detect and quantify the levels of full-length brevican and its proteolytic fragments in brain tissue homogenates.
-
Methodology:
-
Protein Extraction: Dissect the brain region of interest (e.g., hippocampus, cortex) on ice. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% gradient gel) for electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against brevican overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize to a loading control (e.g., GAPDH, β-actin) to compare protein levels across samples.
-
Analysis of Brevican Knockout (KO) Mouse Models
-
Objective: To determine the functional consequences of brevican deletion on PNN structure, synaptic function, and behavior.
-
Methodology:
-
Animal Models: Utilize brevican constitutive or conditional KO mice and wild-type (WT) littermates as controls. For studying specific neuronal populations, intersectional genetic strategies (e.g., Cre-lox combined with viral vectors) can be used to lower brevican in a cell-type-specific manner.[16][23]
-
Structural Analysis: Process brains for IHC as described in 6.1 to assess PNN integrity, number, and morphology using WFA and anti-aggrecan staining.[2][4]
-
Biochemical Analysis: Perform Western blotting as described in 6.2 to confirm the absence of brevican protein in KO animals.
-
Electrophysiology: Prepare acute hippocampal or cortical slices from KO and WT mice. Perform whole-cell patch-clamp recordings or field recordings to measure synaptic transmission and plasticity (e.g., long-term potentiation, LTP), which is often impaired in brevican KO mice.[19][20]
-
Behavioral Testing: Subject animals to a battery of behavioral tests to assess learning, memory, and other cognitive functions that may be affected by altered PNNs and plasticity (e.g., Morris water maze, novel object recognition).[16][19]
-
Conclusion and Implications for Drug Development
Brevican is a fundamental architect of the perineuronal net, contributing to its structural integrity through direct interactions with hyaluronan and tenascin-R and potentially anchoring the entire complex to the cell surface. While its absence alone can be partially compensated for, its role is critical in the context of the broader ECM molecular network that governs synaptic stability.[3][4]
The most compelling aspect of brevican's function lies in its dynamic, activity-dependent proteolytic cleavage. This process positions brevican as a key regulator of the balance between synaptic stability and plasticity.[17] The degradation of brevican by ADAMTS proteases provides a mechanism to temporarily open "windows of plasticity" in the adult brain, which is essential for learning, memory, and recovery from injury.
This regulatory role makes the brevican-ADAMTS axis a promising target for therapeutic intervention:
-
Promoting Plasticity and Repair: In conditions where plasticity is impaired, such as after stroke or spinal cord injury, or in neurodegenerative diseases like Alzheimer's, enhancing the activity of ADAMTS proteases or developing molecules that disrupt brevican's interactions could help to dissolve inhibitory PNNs and promote axonal sprouting and synaptic reorganization.[5][18]
-
Stabilizing Circuits: Conversely, in disorders characterized by excessive or aberrant plasticity, such as epilepsy or schizophrenia, inhibiting ADAMTS proteases to prevent brevican cleavage could stabilize PNNs, reduce abnormal neural activity, and restore circuit homeostasis.[5]
Future research must focus on dissecting the distinct functions of brevican's different isoforms and fragments and on developing specific pharmacological modulators that can target the brevican-ADAMTS pathway with high precision. Such advances hold the potential to yield novel therapies for a range of challenging neurological and psychiatric disorders.
References
- 1. Brevican, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Aggrecan, link protein and tenascin-R are essential components of the perineuronal net to protect neurons against iron-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Brevican, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 [frontiersin.org]
- 5. What are BCAN modulators and how do they work? [synapse.patsnap.com]
- 6. Effect of brevican deficiency on neuroplasticity mediating molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brevican-containing perineuronal nets of extracellular matrix in dissociated hippocampal primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Brain Chondroitin Sulfate Proteoglycan Brevican Associates with Astrocytes Ensheathing Cerebellar Glomeruli and Inhibits Neurite Outgrowth from Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolytic Remodeling of Perineuronal Nets: Effects on Synaptic Plasticity and Neuronal Population Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmbreports.org [bmbreports.org]
- 11. Immunohistochemical evidence for the brevican-tenascin-R interaction: colocalization in perineuronal nets suggests a physiological role for the interaction in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brevican, a chondroitin sulfate proteoglycan of rat brain, occurs as secreted and cell surface glycosylphosphatidylinositol-anchored isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The CNS-specific proteoglycan, brevican, and its ADAMTS4-cleaved fragment show differential serological levels in Alzheimer’s disease, other types of dementia and non-demented controls: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Brevican isoforms associate with neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Perineuronal Net Protein Brevican Acts in Nucleus Accumbens Parvalbumin-Expressing Interneurons of Adult Mice to Regulate Excitatory Synaptic Inputs and Motivated Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity-dependent extracellular proteolytic cascade cleaves the ECM component brevican to promote structural plasticity | EMBO Reports [link.springer.com]
- 18. Evidence for proteolytic cleavage of brevican by the ADAMTSs in the dentate gyrus after excitotoxic lesion of the mouse entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brevican-Deficient Mice Display Impaired Hippocampal CA1 Long-Term Potentiation but Show No Obvious Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The extracellular matrix molecule brevican is an integral component of the machinery mediating fast synaptic transmission at the calyx of Held - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brevican, Neurocan, Tenascin-C, and Tenascin-R Act as Important Regulators of the Interplay Between Perineuronal Nets, Synaptic Integrity, Inhibitory Interneurons, and Otx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PlumX [plu.mx]
